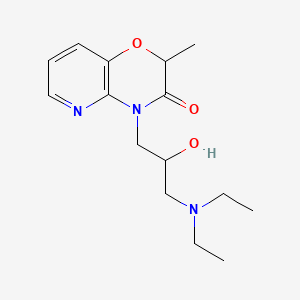
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Dietilamino)-2-hidroxipropil)-2-metil-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona es un compuesto orgánico complejo con una estructura única que combina un núcleo de pirido-oxazinona con una cadena lateral dietilamino-hidroxipropil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-(Dietilamino)-2-hidroxipropil)-2-metil-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirido-oxazinona: Este paso involucra la ciclización de un precursor adecuado para formar el sistema de anillo de pirido-oxazinona. Esto se puede lograr mediante una reacción de condensación en condiciones ácidas o básicas.
Introducción de la cadena lateral dietilamino-hidroxipropil: Este paso involucra la alquilación del núcleo de pirido-oxazinona con un haluro de dietilamino-hidroxipropil. La reacción se lleva a cabo típicamente en presencia de una base como carbonato de potasio para neutralizar el ácido generado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores más eficientes, condiciones de reacción mejoradas y métodos de purificación escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-(Dietilamino)-2-hidroxipropil)-2-metil-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto, lo que potencialmente altera su reactividad y propiedades.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Esto puede ser útil para introducir nuevas funcionalidades o para modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen haluros y nucleófilos como aminas y tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-(3-(Dietilamino)-2-hidroxipropil)-2-metil-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente para atacar enzimas o receptores específicos.
Ciencia de los materiales: El compuesto se puede utilizar como bloque de construcción para la síntesis de materiales avanzados, como polímeros y nanomateriales.
Investigación biológica: El compuesto se puede utilizar como una sonda para estudiar procesos biológicos, como la actividad enzimática y las interacciones de proteínas.
Aplicaciones industriales: El compuesto se puede utilizar en el desarrollo de nuevos procesos y productos industriales, como catalizadores y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-(Dietilamino)-2-hidroxipropil)-2-metil-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona depende de su aplicación específica. En química medicinal, el compuesto puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, y modulando su actividad. Esto puede implicar interacciones con residuos específicos de aminoácidos u otros grupos funcionales dentro de la molécula diana.
Comparación Con Compuestos Similares
Compuestos similares
4-(4-((2-Etilhexil)oxi)fenil)-4H-ditieno[3,2-b2′,3′-d]pirrol: Este compuesto tiene una estructura similar basada en pirrol y se utiliza en electrónica orgánica.
Derivados de 1H-pirrolo[2,3-b]piridina: Estos compuestos tienen potentes actividades contra los receptores del factor de crecimiento de fibroblastos y se utilizan en la terapia del cáncer.
Unicidad
4-(3-(Dietilamino)-2-hidroxipropil)-2-metil-2H-pirido(3,2-b)-1,4-oxazin-3(4H)-ona es único debido a su combinación de un núcleo de pirido-oxazinona con una cadena lateral dietilamino-hidroxipropil. Esta estructura única imparte propiedades químicas y biológicas específicas que no se encuentran en otros compuestos similares.
Propiedades
Número CAS |
86267-13-2 |
|---|---|
Fórmula molecular |
C15H23N3O3 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
4-[3-(diethylamino)-2-hydroxypropyl]-2-methylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H23N3O3/c1-4-17(5-2)9-12(19)10-18-14-13(7-6-8-16-14)21-11(3)15(18)20/h6-8,11-12,19H,4-5,9-10H2,1-3H3 |
Clave InChI |
MUKRCQKHMLTQRV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN1C(=O)C(OC2=C1N=CC=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















